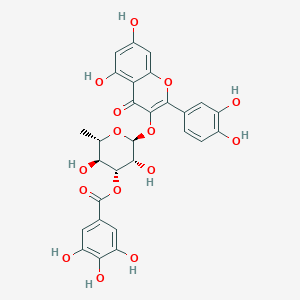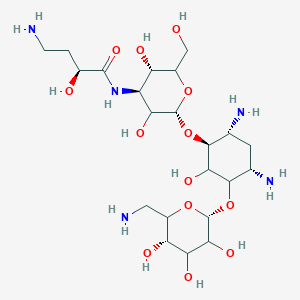
2,6-Diamino-4-hydroxyquinazoline
Vue d'ensemble
Description
Le 2,6-diaminoquinazolin-4-ol est un composé aromatique hétérocyclique appartenant à la classe des quinazolinamines. Il contient un groupement quinazoline substitué par deux groupes amino aux positions 2 et 6, et un groupe hydroxyle en position 4.
Applications De Recherche Scientifique
Le 2,6-diaminoquinazolin-4-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de brique pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des antagonistes des récepteurs.
Industrie : Il est utilisé dans la synthèse de colorants et de pigments en raison de sa structure aromatique.
5. Mécanisme d'action
Le mécanisme d'action du 2,6-diaminoquinazolin-4-ol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs. Cette interaction peut perturber le fonctionnement normal de l'enzyme, conduisant à des effets thérapeutiques tels que l'inhibition de la prolifération des cellules cancéreuses ou la croissance bactérienne .
Composés similaires :
Quinazolinone : Contient un système cyclique quinazoline similaire mais avec un groupe carbonyle en position 4.
2-Aminoquinazoline : Structure similaire mais avec un seul groupe amino en position 2.
4-Hydroxyquinazoline : Structure similaire mais avec un groupe hydroxyle en position 4 et aucun groupe amino.
Unicité : Le 2,6-diaminoquinazolin-4-ol est unique en raison de la présence à la fois de groupes amino et d'un groupe hydroxyle sur le cycle quinazoline.
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes like dihydrofolate reductase .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . For instance, when interacting with enzymes, these compounds can act as competitive inhibitors, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and various disease processes .
Result of Action
Quinazoline derivatives have been associated with a variety of effects at the cellular level, including induction of apoptosis, inhibition of cell proliferation, and modulation of immune response .
Action Environment
The action of 2,6-Diamino-4-hydroxyquinazoline, like that of many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Safety and Hazards
Orientations Futures
Quinazoline and quinazolinone derivatives, including 2,6-Diamino-4-hydroxyquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .
Analyse Biochimique
Biochemical Properties
2,6-Diamino-4-hydroxyquinazoline plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can influence the regulation of glucose metabolism. Additionally, quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been shown to induce cellular apoptosis and cell cycle arrest in cancer cells . This indicates that this compound may have potential as an antitumor agent by disrupting the proliferation of cancer cells and altering their metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Quinazoline derivatives, including this compound, can inhibit enzymes such as α-glucosidase by binding to their active sites . This inhibition can lead to a decrease in enzyme activity, thereby affecting metabolic processes. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazoline derivatives can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its efficacy and potential side effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with α-glucosidase, for example, affects glucose metabolism by inhibiting the enzyme’s activity . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, quinazoline derivatives have been shown to interact with other metabolic enzymes, further highlighting their role in biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm can influence metabolic processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,6-diaminoquinazolin-4-ol implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction du 2-aminobenzamide avec du formamide en milieu acide, conduisant à la formation du système cyclique quinazoline. La réaction est généralement effectuée à des températures élevées pour faciliter la cyclisation .
Méthodes de production industrielle : La production industrielle du 2,6-diaminoquinazolin-4-ol peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 2,6-diaminoquinazolin-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former des dérivés de quinazolinone.
Réduction : Les groupes amino peuvent être réduits pour former les amines correspondantes.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les halogénures d'alkyle et les chlorures d'acyle sont employés en milieu basique.
Principaux produits formés :
Oxydation : Dérivés de quinazolinone.
Réduction : Amines correspondantes.
Substitution : Divers dérivés substitués de la quinazoline.
Comparaison Avec Des Composés Similaires
Quinazolinone: Contains a similar quinazoline ring system but with a carbonyl group at position 4.
2-Aminoquinazoline: Similar structure but with only one amino group at position 2.
4-Hydroxyquinazoline: Similar structure but with a hydroxyl group at position 4 and no amino groups.
Uniqueness: 2,6-Diaminoquinazolin-4-ol is unique due to the presence of both amino groups and a hydroxyl group on the quinazoline ring.
Propriétés
IUPAC Name |
2,6-diamino-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCNZBZUQLULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332269 | |
| Record name | 2,6-Diamino-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53745-23-6 | |
| Record name | 2,6-diaminoquinazolin-4-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03505 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,6-Diamino-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















